molecular formula C19H19N3O2S B5997301 4-methyl-N-[(Z)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino]benzenesulfonamide

4-methyl-N-[(Z)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino]benzenesulfonamide

Cat. No.: B5997301
M. Wt: 353.4 g/mol
InChI Key: SPPHBPJPMPCCJE-UZYVYHOESA-N
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Description

4-methyl-N-[(Z)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(Z)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3,4,9-tetrahydrocarbazole under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(Z)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[(Z)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, thereby disrupting cellular processes that rely on this reaction. This mechanism is particularly useful in the treatment of diseases such as glaucoma and certain types of cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonamide
  • N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
  • Tolbutamide derivatives

Uniqueness

4-methyl-N-[(Z)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino]benzenesulfonamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its tetrahydrocarbazole moiety provides additional binding interactions, enhancing its potency and selectivity compared to other benzenesulfonamide derivatives .

Properties

IUPAC Name

4-methyl-N-[(Z)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-9-11-14(12-10-13)25(23,24)22-21-18-8-4-6-16-15-5-2-3-7-17(15)20-19(16)18/h2-3,5,7,9-12,20,22H,4,6,8H2,1H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPHBPJPMPCCJE-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CCCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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